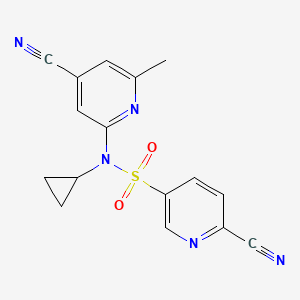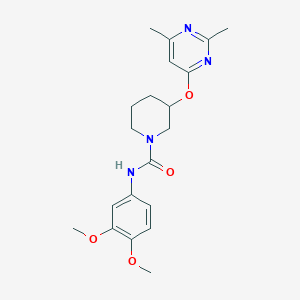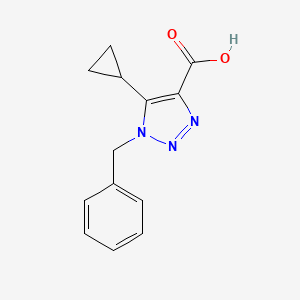![molecular formula C12H17NO3 B2511798 1-(2,2-Diméthoxyéthyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-one CAS No. 1566044-82-3](/img/structure/B2511798.png)
1-(2,2-Diméthoxyéthyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2,2-Dimethoxyethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-one” is a complex organic compound. It is related to the family of pyridinones . Pyridinones are an interesting class of six-membered heterocyclic scaffolds with a nitrogen, an oxygen, and five carbon atoms . They have been adopted as an important block in medicinal chemistry that could serve as hydrogen bond donors and acceptors .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a new route for the synthesis of 2-(2,2-dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole was described . The title compound was synthesized through several steps starting from phenylhydrazine hydrochloride and dimethyl ®-2-(3-oxocyclohexyl)malonate .
Molecular Structure Analysis
The molecular structure of “1-(2,2-Dimethoxyethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-one” can be analyzed using various spectroscopic tools. For instance, the molecular electrostatic potential (MEP) can be computed using the B3LYP/6–311þþG(d,p) level of theory .
Chemical Reactions Analysis
The chemical reactions involving “1-(2,2-Dimethoxyethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-one” can be complex. For example, the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles leads to the formation of new imidazolidin-2-ones .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2,2-Dimethoxyethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-one” can be analyzed using various methods. For instance, the time-dependent density functional theory (TD-DFT) approach can be used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .
Applications De Recherche Scientifique
- Le fragment imidazolidin-2-one est présent dans des antibiotiques tels que azlocilline et mezlocilline . Ces composés présentent des propriétés antibactériennes et sont utilisés pour lutter contre les infections bactériennes.
- Les dérivés d'imidazolidin-2-one se sont révélés prometteurs comme agents antitumoraux . Leur capacité à inhiber la croissance tumorale les rend précieux dans la recherche sur le cancer.
- Certains composés d'imidazolidin-2-one sont étudiés pour leur rôle dans le traitement de la maladie d'Alzheimer . Ils peuvent moduler les processus neurodégénératifs.
- Les dérivés d'imidazolidin-2-one agissent comme des inhibiteurs de la protéase du VIH-1 . Cette propriété est cruciale dans le développement de médicaments antirétroviraux.
Antibiotiques et Agents Antimicrobiens
Agents Antitumoraux
Recherche sur la Maladie d'Alzheimer
Inhibiteurs de la Protéase du VIH-1
Orientations Futures
The future directions for “1-(2,2-Dimethoxyethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-one” could involve further exploration of its potential applications in medicinal chemistry. Pyridinones have been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration) . In the next few years, a larger share of novel pyridine-based drug candidates is expected .
Mécanisme D'action
Target of Action
It’s worth noting that pyridinone derivatives, which this compound is a part of, have been widely used in medicinal chemistry and exhibit various biological activities . They can serve as hydrogen bond donors and acceptors, leading to wide applications in drug design .
Mode of Action
It’s known that pyridinone derivatives can interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s function, which can result in therapeutic effects.
Biochemical Pathways
Pyridinone derivatives are known to exhibit a range of biological activities, suggesting they may affect multiple pathways . These could include pathways related to antitumor, antimicrobial, anti-inflammatory, and anticoagulant effects .
Result of Action
Given that pyridinone derivatives can exhibit various biological activities , it’s plausible that this compound could have similar effects.
Propriétés
IUPAC Name |
1-(2,2-dimethoxyethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-15-12(16-2)8-13-10-5-3-4-9(10)6-7-11(13)14/h6-7,12H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPJREUCVYADEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN1C2=C(CCC2)C=CC1=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1566044-82-3 |
Source


|
| Record name | 1-(2,2-dimethoxyethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2511715.png)





![2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxy-N-phenylacetamide](/img/structure/B2511727.png)
![6-Cyano-N-(3-methoxyspiro[3.3]heptan-1-yl)-N-methylpyridine-3-sulfonamide](/img/structure/B2511728.png)

![methyl 3-(4-(N,N-dibutylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2511731.png)

![N-(3-chloro-4-fluorophenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2511733.png)


